molecular formula C13H17NO3 B13877320 5-(3-Acetamidophenyl)pentanoic acid CAS No. 93431-20-0

5-(3-Acetamidophenyl)pentanoic acid

Cat. No.: B13877320
CAS No.: 93431-20-0
M. Wt: 235.28 g/mol
InChI Key: ZNPQYWHLGRQBOK-UHFFFAOYSA-N
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Description

5-(3-Acetamidophenyl)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted with a 3-acetamidophenyl group at the fifth carbon. The acetamido group (-NHCOCH₃) attached to the phenyl ring confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No.

93431-20-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(3-acetamidophenyl)pentanoic acid

InChI

InChI=1S/C13H17NO3/c1-10(15)14-12-7-4-6-11(9-12)5-2-3-8-13(16)17/h4,6-7,9H,2-3,5,8H2,1H3,(H,14,15)(H,16,17)

InChI Key

ZNPQYWHLGRQBOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetamidophenyl)pentanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetamidophenyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(3-Acetamidophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(3-Acetamidophenyl)pentanoic acid with structurally related pentanoic acid derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Aromatic Substitutents

Compound Name Substituent Key Features Biological Activity/Applications References
This compound 3-Acetamidophenyl Polar acetamido group enhances hydrogen bonding; moderate lipophilicity Potential receptor targeting (inferred) -
5-(2,3-Dimethoxyphenyl)pentanoic acid 2,3-Dimethoxyphenyl Methoxy groups increase electron density; improved solubility in polar solvents Intermediate in pharmaceutical synthesis
5-(p-Methoxyphenyl)pentanoic acid p-Methoxyphenyl Electron-donating methoxy group; cyclization attempts failed due to steric hindrance Synthetic challenges in ring formation
5-[(2-Chlorophenyl)sulfanyl]pentanoic acid 2-Chlorophenylsulfanyl Sulfur atom introduces redox activity; chlorine increases lipophilicity Not reported

Bioactive Pentanoic Acid Derivatives

Compound Name Substituent Key Features Biological Activity/Applications References
Loxiglumide (CR 1505) 3,4-Dichloro-benzoylamino and methoxypropyl Cholecystokinin antagonist; prevents experimental pancreatitis ED₅₀ values: 9–80 µmol/kg in pancreatitis models
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid N-Phenylcyclohexylamino Mimics arylcyclohexylamines; high affinity for PCP receptor Correlates with pharmacological receptor binding (r² = 0.57–0.80)
5-(1,2-Dithiolan-3-yl)pentanoic acid (Lipoic acid) Dithiolane ring Antioxidant; participates in redox cycling Treatment of oxidative stress disorders
5-[[(tert-Butoxy)carbonyl]amino]-3-(trifluoromethyl)pentanoic acid tert-Boc-protected amino and CF₃ Trifluoromethyl enhances metabolic stability; tert-Boc group aids solubility Pharmaceutical intermediate

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